molecular formula C19H21FN2O2S B2943429 N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide CAS No. 882073-21-4

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide

Cat. No.: B2943429
CAS No.: 882073-21-4
M. Wt: 360.45
InChI Key: QCKLUWYUXQQNPA-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a fluorobenzyl group, a sulfanyl linkage, and a morpholinoacetamide moiety.

Scientific Research Applications

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for “N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide” is not provided in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety and hazards associated with “N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide” are not provided in the search results. For detailed safety information and handling procedures, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Preparation Methods

The synthesis of N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route often includes the following steps:

    Formation of the Fluorobenzyl Intermediate:

    Sulfanyl Linkage Formation: The fluorobenzyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Morpholinoacetamide Formation: Finally, the sulfanyl intermediate is reacted with morpholinoacetic acid or its derivatives to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Comparison with Similar Compounds

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide can be compared with other similar compounds, such as:

    N-{4-[(4-chlorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-{4-[(4-bromobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide: The presence of a bromine atom can also influence the compound’s reactivity and interactions.

    N-{4-[(4-methylbenzyl)sulfanyl]phenyl}-2-morpholinoacetamide: The methyl group may affect the compound’s solubility and stability.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c20-16-3-1-15(2-4-16)14-25-18-7-5-17(6-8-18)21-19(23)13-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLUWYUXQQNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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